2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-14(16)11-5-10(11)9-4-8(9)7-1-2-12-13(3-7)18-6-17-12/h1-3,8-11H,4-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKQHXFJSFCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)OCO3)C4CC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclopropanation: The benzodioxole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. The benzodioxole moiety is known for its presence in various bioactive molecules, suggesting that derivatives of this compound may exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclopropane-carboxylic acid derivatives, many of which are utilized as building blocks in drug discovery. Below is a comparative analysis with structurally related analogs from PharmaBlock Sciences’ portfolio :
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
| Compound Name | Substituents | CAS Number | Key Structural Features | Potential Implications |
|---|---|---|---|---|
| Target Compound | Benzodioxole, carboxylic acid | Not provided | Dual cyclopropane rings; aromatic + polar | Enhanced binding via π-π and H-bonding |
| (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | Methoxycarbonyl, carboxylic acid | 88335-97-1 | Ester and acid groups | Hydrolytic instability; prodrug potential |
| trans-2-Cyanocyclopropanecarboxylic acid | Cyano, carboxylic acid | 39891-82-2 | Electron-withdrawing cyano group | Increased acidity; metabolic resistance |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | Trifluoromethyl, acetic acid | 871476-77-6 | Lipophilic CF₃ group | Improved membrane permeability |
| 1-(2-Hydroxyethyl)cyclopropanecarbonitrile | Hydroxyethyl, nitrile | 1421602-17-6 | Polar hydroxyl; reactive nitrile | Solubility vs. metabolic lability |
| cis-2-Cyanocyclopropanecarboxylic acid | Cyano, carboxylic acid (cis) | 1463522-68-0 | Stereochemical variation | Altered target selectivity |
Key Findings:
Substituent Effects on Acidity: The carboxylic acid group in the target compound (pKa ~3–4) is less acidic than derivatives with electron-withdrawing substituents (e.g., cyano group in 39891-82-2 lowers pKa to ~1.5–2.5) .
Lipophilicity : The benzodioxole group in the target compound offers moderate lipophilicity (logP ~2–3), intermediate between the hydrophilic hydroxyethyl derivative (1421602-17-6, logP ~0.5) and the highly lipophilic trifluoromethyl analog (871476-77-6, logP ~4.5) .
Stereochemical Influence : The cis and trans configurations of substituents (e.g., 39891-82-2 vs. 1463522-68-0) significantly alter molecular geometry, impacting binding to chiral biological targets .
Metabolic Stability: The benzodioxole moiety may undergo oxidative metabolism via cytochrome P450 enzymes, whereas cyano or trifluoromethyl groups (39891-82-2, 871476-77-6) resist enzymatic degradation .
Biological Activity
The compound 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid (hereafter referred to as BCA ) is an intriguing cyclopropane derivative with potential biological applications. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), molecular docking studies, and potential therapeutic implications.
Synthesis and Structural Characteristics
BCA is characterized by its unique cyclopropane structure, which is significant for its biological properties. The molecular formula is with a molecular weight of approximately 246.26 g/mol. The compound features a benzodioxole moiety that may contribute to its biological activity by influencing interactions with biological targets.
Inhibition Studies
Recent studies have evaluated BCA's inhibitory effects on various enzymes. For instance, research has indicated that derivatives of cyclopropanecarboxylic acids exhibit competitive inhibition against the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. Docking studies have shown that BCA and its analogs can bind effectively to ACO2, suggesting potential applications in regulating ethylene biosynthesis in plants .
Molecular Docking Results
Molecular docking studies provide insights into the binding affinity of BCA with target enzymes. The following table summarizes the binding energies () and binding constants (Kb) for BCA and related compounds:
| Compound | Binding Energy (ΔG kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]carboxylic acid | -6.5 | 5.9385 × 10^4 |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
These results indicate that BCA has a strong binding affinity for ACO2, which may be leveraged for agricultural applications aimed at enhancing plant growth and stress resistance.
Case Study 1: Plant Growth Regulation
In a controlled study, BCA was applied to Arabidopsis thaliana plants to assess its impact on growth parameters. Results indicated that treated plants exhibited enhanced growth rates and improved stress tolerance compared to untreated controls. This suggests that BCA could serve as a biostimulant in agricultural practices.
Case Study 2: Enzyme Inhibition in Mammalian Systems
Another investigation focused on the potential of BCA to inhibit mammalian enzymes involved in inflammatory pathways. Preliminary results showed that BCA could reduce the activity of cytosolic phospholipase A2 , a key enzyme in the inflammatory response. This positions BCA as a candidate for further development as an anti-inflammatory agent.
Q & A
Basic: What are the established synthetic routes for 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid?
Answer:
The compound is typically synthesized via cyclopropanation reactions. A common approach involves:
- Step 1: Coupling a benzodioxole-substituted cyclopropane precursor with a carboxylic acid derivative using palladium-catalyzed cross-coupling or acid-catalyzed cyclization .
- Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature) to stabilize the strained cyclopropane rings. For example, dichloromethane or tetrahydrofuran (THF) is often used to enhance solubility .
- Validation: Post-synthesis characterization via HPLC, NMR, and mass spectrometry to confirm structural integrity. Certificates of Analysis (COA) and Method of Analysis (MOA) are critical for verifying purity .
Basic: How is the structural conformation of this compound validated in research settings?
Answer:
- X-ray Crystallography: Resolves cyclopropane ring geometry and benzodioxolyl substituent orientation .
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Identifies cyclopropane ring protons (δ ~1.0–2.5 ppm) and benzodioxolyl aromatic protons (δ ~6.5–7.5 ppm) .
- FT-IR: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and cyclopropane C-H bending (~900 cm⁻¹) .
- InChI Key and SMILES Notation: Used for digital database alignment (e.g., PubChem) to cross-verify structural accuracy .
Advanced: How can researchers address low yields in cyclopropane ring formation during synthesis?
Answer:
Low yields often stem from ring strain or side reactions. Mitigation strategies include:
- Catalyst Optimization: Use of Rh(II) or Cu(I) catalysts to stabilize transition states in cyclopropanation .
- Temperature Control: Lower reaction temperatures (e.g., −20°C) to minimize thermal decomposition .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to shield reactive carboxylic acid moieties during synthesis .
- Data Reconciliation: Compare yields across solvent systems (e.g., THF vs. DCM) and adjust stoichiometry iteratively .
Advanced: What methodologies resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) require:
- Assay Standardization: Control variables such as pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Analysis: Compare activity with derivatives (e.g., fluorinated benzodioxolyl analogs) to isolate pharmacophore contributions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- First Aid: Immediate flushing with water for eye/skin exposure (~15 minutes); consult a physician if ingested .
- Storage: In airtight containers under refrigeration (2–8°C) to prevent degradation .
Advanced: How can computational modeling optimize the compound’s stability in biological assays?
Answer:
- Molecular Dynamics (MD): Simulate cyclopropane ring stability under physiological conditions (e.g., aqueous environments) .
- DFT Calculations: Predict electron density distribution to identify reactive sites prone to hydrolysis .
- QSPR Models: Correlate substituent effects (e.g., benzodioxolyl vs. difluorobenzodioxolyl) with experimental stability data .
Advanced: What strategies validate the compound’s role as a building block in drug development?
Answer:
- Fragment-Based Drug Design (FBDD): Screen cyclopropane-carboxylic acid derivatives for target binding (e.g., cystic fibrosis transmembrane conductance regulator via Lumacaftor analogs) .
- Click Chemistry: Functionalize the carboxylic acid group with azide/alkyne tags for modular conjugation .
- In Vivo PK/PD Studies: Assess bioavailability and tissue distribution in model organisms to confirm therapeutic potential .
Basic: What analytical techniques quantify purity and impurity profiles?
Answer:
- HPLC-DAD/UV: Quantify main compound and detect impurities at λ = 254 nm .
- GC-MS: Identify volatile byproducts from incomplete cyclopropanation .
- Elemental Analysis: Verify C, H, N, O content to confirm stoichiometric accuracy .
Advanced: How do researchers address discrepancies in LogP predictions for this compound?
Answer:
- Experimental Validation: Use shake-flask or HPLC methods to measure octanol-water partitioning .
- Algorithm Comparison: Cross-reference computational predictions (iLOGP, XLOGP3) with experimental data to refine models .
- Substituent Effects: Adjust benzodioxolyl substituents (e.g., fluorine addition) to modulate hydrophobicity .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
